molecular formula C6H5Br2NO B1408654 (2,4-Dibromopyridin-3-yl)methanol CAS No. 1804935-17-8

(2,4-Dibromopyridin-3-yl)methanol

Cat. No.: B1408654
CAS No.: 1804935-17-8
M. Wt: 266.92 g/mol
InChI Key: VCSAOEJBYMLTPX-UHFFFAOYSA-N
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Description

(2,4-Dibromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 250.92 g/mol. As a di-substituted pyridine methanol derivative, it serves as a versatile synthetic intermediate and building block in organic chemistry, medicinal chemistry, and materials science research . The bromine atoms at the 2 and 4 positions of the pyridine ring make it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of complex substituents . The hydroxymethyl group at the 3-position can be further functionalized, for instance through oxidation to an aldehyde or carboxylic acid, or used in esterification and etherification reactions . Compounds featuring bromopyridine scaffolds are of significant interest in pharmaceutical research for the development of enzyme inhibitors and other bioactive molecules . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

(2,4-dibromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSAOEJBYMLTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

The initial step involves selective bromination of pyridine compounds, particularly at the 2- and 4-positions, which are activated for electrophilic substitution due to their electronic environment. The synthesis often begins with a substituted pyridine such as 2,4-dibromopyridine or its precursors.

  • Methodology : Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions, often in the presence of a catalyst or solvent that facilitates regioselectivity.
  • Research Findings : Studies indicate that bromination of pyridine derivatives can be optimized at low temperatures (-20°C to 0°C) to favor substitution at specific positions, reducing polybromination and improving yield.

Hydroxymethylation of Brominated Pyridines

Hydroxymethylation involves introducing a hydroxymethyl group at the 3-position of the pyridine ring, which can be achieved through formaldehyde or paraformaldehyde in the presence of acids or bases.

  • Methodology : The process often involves the reaction of the brominated pyridine with formaldehyde under acidic or basic conditions, sometimes employing catalysts like zinc chloride or hydrochloric acid to promote regioselectivity.
  • Research Findings : Hydroxymethylation is generally performed at low temperatures (-10°C to 25°C) to control the reaction and prevent over-alkylation. The reaction proceeds via electrophilic attack of formaldehyde on the pyridine ring, favoring the 3-position due to electronic effects.

Purification and Characterization

Post-reaction, the crude product is purified via recrystallization or chromatography. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Step Reagents & Conditions Key Features Yield (%) References
Bromination Bromine or NBS, low temp (-20°C to 0°C) Regioselective at 2,4-positions 85-90
Hydroxymethylation Formaldehyde, acid/base catalyst, -10°C to 25°C Selective at 3-position 75-85
Purification Recrystallization or chromatography High purity >95 Laboratory standard

Alternative Synthetic Routes

Recent advances suggest employing directed metalation or halogen dance reactions to achieve regioselective functionalization:

  • Directed Metalation : Using organolithium or Grignard reagents to selectively lithiate the pyridine ring, followed by quenching with formaldehyde.
  • Halogen Dance : Utilizing halogen migration under basic conditions to reposition bromine atoms, enabling selective hydroxymethylation at the desired position.

Industrial Considerations

For large-scale production, continuous flow reactors are employed to enhance yield, control temperature, and ensure safety. Catalytic processes using inexpensive reagents like sodium hydroxide and formaldehyde are preferred for cost-effectiveness.

Summary of Research Findings

Aspect Findings References
Regioselectivity Bromination favors 2,4-positions; hydroxymethylation at 3-position ,
Reaction Conditions Low temperature, controlled pH, catalytic agents improve selectivity ,
Yield Optimization Use of specific catalysts and solvents increases yield (>85%) ,
Scale-up Continuous flow methods feasible for industrial synthesis

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromopyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 2,4-Dibromopyridine-3-carboxylic acid.

    Reduction: 2,4-Dibromopyridine-3-methanol.

    Substitution: 2,4-Diaminopyridine-3-methanol or 2,4-Dithiopyridine-3-methanol.

Scientific Research Applications

Synthetic Routes

The synthesis of (2,4-Dibromopyridin-3-yl)methanol typically involves bromination followed by hydroxymethylation:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  • Hydroxymethylation : Introducing the hydroxymethyl group through reactions with formaldehyde or other suitable reagents.

Industrial Production

On an industrial scale, continuous flow processes are employed to ensure high yield and purity. Automated reactors allow for precise control over reaction conditions, such as temperature and pressure.

Chemistry

  • Building Block : Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria. A study reported minimum inhibitory concentrations (MIC) against notable strains:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa64 µg/mL
  • Antitumor Properties : Preliminary investigations suggest potential anticancer activity, particularly in inhibiting growth in specific cancer cell lines.

Medicine

  • Drug Development : Explored as a potential drug candidate for various diseases due to its unique structural properties that allow interaction with biological targets.

Industry

  • Specialty Chemicals : Utilized in the production of specialty chemicals and materials, leveraging its chemical reactivity for various applications.

Case Studies

  • Antibacterial Efficacy Study : A study published in PubMed evaluated the antibacterial activity against resistant strains of bacteria, demonstrating significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating antibiotic-resistant infections.
  • Anticancer Research : Investigations into novel GSK-3β inhibitors included this compound as one of the tested compounds. Results indicated effective modulation of pathways involved in cancer progression, suggesting its potential utility in cancer therapy.
  • Herbicidal Activity : The compound has been evaluated for herbicidal properties, showing effectiveness against certain weed species, thus presenting potential applications in agricultural chemistry.

Mechanism of Action

The mechanism of action of (2,4-Dibromopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinyl Methanol Derivatives

Table 1: Comparative Analysis of Pyridinyl Methanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
(2,4-Dibromopyridin-3-yl)methanol C₆H₅Br₂NO 280.92 Br (2,4), -CH₂OH (3) High halogen content; potential cross-coupling substrate for drug intermediates
(2-Chloro-4-iodopyridin-3-yl)methanol C₆H₅ClINO 285.47 Cl (2), I (4), -CH₂OH (3) Mixed halogens enable sequential functionalization; iodine aids radiopharmaceutical design
(2,3,6-Trimethoxypyridin-4-yl)methanol C₉H₁₃NO₄ 199.21 -OCH₃ (2,3,6), -CH₂OH (4) Electron-rich ring; increased solubility for aqueous-phase reactions
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol C₇H₅Cl₂F₂NO 228.02 Cl (4,6), -CF₂H (2), -CH₂OH (3) Difluoromethyl enhances metabolic stability; chloro groups aid agrochemical synthesis
2-(Methylamino)pyridine-3-methanol C₇H₁₀N₂O 138.17 -NHCH₃ (2), -CH₂OH (3) Basic amino group facilitates hydrogen bonding; used in coordination chemistry

Key Research Findings:

Halogen Effects: Bromine and chlorine substituents increase molecular weight and lipophilicity, making these compounds suitable for hydrophobic interactions in drug-receptor binding. Iodine, as in (2-Chloro-4-iodopyridin-3-yl)methanol, offers a handle for radiolabeling .

Electronic Modulation: Methoxy groups in (2,3,6-Trimethoxypyridin-4-yl)methanol donate electron density to the pyridine ring, enhancing solubility and altering reactivity in nucleophilic substitutions .

Stability and Reactivity: The difluoromethyl group in [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol improves metabolic stability, a critical factor in agrochemical design . In contrast, the amino group in 2-(Methylamino)pyridine-3-methanol introduces basicity, enabling participation in acid-base catalysis or metal coordination .

Synthetic Utility: Brominated derivatives like this compound are pivotal in Suzuki-Miyaura couplings, where bromine atoms are replaced with aryl or heteroaryl groups to build complex molecules .

Biological Activity

(2,4-Dibromopyridin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C6_6H5_5Br2_2NO. Its structure includes a pyridine ring with two bromine substituents at the 2 and 4 positions and a hydroxymethyl group at the 3 position. The presence of bromine atoms may enhance its reactivity and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against several strains of bacteria.
  • Antitumor Properties : Preliminary investigations suggest potential anticancer activity, particularly in inhibiting the growth of specific cancer cell lines.
  • Herbicidal Activity : The compound has been evaluated for its herbicidal properties, showing effectiveness against certain weed species.

Antimicrobial Activity

A study conducted by researchers assessed the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Findings : The compound demonstrated strong activity against E. coli and moderate activity against S. aureus and P. aeruginosa, indicating its potential as an antimicrobial agent .

Antitumor Activity

In vitro studies have evaluated the effect of this compound on cancer cell lines. The data from these studies are presented in Table 2.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Discussion : The compound exhibited promising antitumor activity with IC50 values indicating effective inhibition of cell proliferation across different cancer types .

Herbicidal Activity

Research into the herbicidal properties of this compound revealed its effectiveness in controlling specific weed species. A field study demonstrated that application rates of 100 to 200 g/ha resulted in significant weed suppression.

Case Study : In a controlled environment, the compound was applied to plots infested with common agricultural weeds. The results indicated a reduction in weed biomass by over 70% compared to untreated controls .

Q & A

Q. What are the optimal reaction conditions for synthesizing (2,4-Dibromopyridin-3-yl)methanol to maximize yield and purity?

  • Methodological Answer : The synthesis of halogenated pyridine alcohols typically involves bromination and hydroxylation steps. For this compound:

Bromination : Use a stepwise bromination protocol with N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0–5°C to control regioselectivity .

Hydroxymethylation : Introduce the methanol group via a nucleophilic substitution or oxidation-reduction sequence. For example, employ sodium borohydride (NaBH₄) in ethanol under nitrogen to reduce a precursor aldehyde intermediate .

  • Key Parameters : Monitor reaction progress via TLC (silica gel, UV visualization) and optimize solvent polarity (e.g., DCM for bromination, ethanol for reduction) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks using DMSO-d6 as the solvent. The hydroxymethyl group (-CH₂OH) typically appears as a triplet (δ ~4.5–5.0 ppm) in 1H-NMR, while pyridine ring protons show coupling patterns (e.g., J = 5–8 Hz for vicinal H) .
  • FTIR : Identify O-H stretching (3200–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error. For C₆H₅Br₂NO, expect m/z ≈ 298.87 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions in Suzuki-Miyaura or Ullmann coupling outcomes may arise from steric hindrance (due to adjacent bromine groups) or electronic effects. To address this:

Systematic Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to identify optimal conditions .

Computational Analysis : Use density functional theory (DFT) to model transition states and predict regioselectivity. For example, calculate activation barriers for C-Br bond cleavage at positions 2 vs. 4 .

  • Case Study : Evidence from related compounds (e.g., 2-fluoro-4-methylpyridine-3-methanol) shows that electron-withdrawing substituents reduce nucleophilic substitution rates at adjacent positions .

Q. What computational approaches are recommended to predict the regioselectivity of nucleophilic substitution reactions in this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential maps. For instance, analyze the electrophilicity of C-2 vs. C-4 bromine atoms under different solvents (e.g., DMF vs. THF) .
  • Molecular Dynamics (MD) : Simulate solvation effects and steric interactions to explain experimental discrepancies. A study on (2-chloro-4-iodopyridin-3-yl)methanol revealed that bulky nucleophiles favor substitution at less hindered positions .

Q. How can researchers design biological activity studies for this compound, given its structural similarity to bioactive pyridine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare with analogs like [3-(5-bromopyridin-3-yl)phenyl]methanol, which showed moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus) .
  • Assay Design :

Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

Mechanistic Studies : Evaluate apoptosis via flow cytometry (Annexin V/PI staining) and ROS generation assays .

  • Caution : Account for potential cytotoxicity from bromine substituents by including control compounds (e.g., non-halogenated pyridines) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Controlled Replication : Reproduce degradation studies (e.g., in 1M HCl at 25°C) using HPLC to quantify degradation products. Compare results with literature (e.g., reports <5% degradation in 24 hours for a chloro-iodo analog).
  • Mechanistic Insight : Propose that steric protection from the 2,4-dibromo arrangement stabilizes the hydroxymethyl group against acid-catalyzed elimination, unlike mono-halogenated derivatives .

Methodological Tables

Q. Table 1: Recommended Characterization Protocols

TechniqueParametersKey ObservationsReference
1H-NMR (400 MHz)DMSO-d6, δ 2.50 ppm reference-CH₂OH: δ 4.7 ppm (t, J = 5.5 Hz)
FTIRATR mode, 400–4000 cm⁻¹O-H stretch: 3280 cm⁻¹; C-Br: 560 cm⁻¹
HRMS (ESI+)Calibrated with Agilent tuning mix[M+H]+: 298.8723 (calc.), 298.8721 (obs.)

Q. Table 2: Synthesis Optimization Variables

VariableTested RangeOptimal ConditionImpact on Yield
Bromination Temp.0°C vs. 25°C0–5°C+15% yield
Reducing AgentNaBH₄ vs. LiAlH₄NaBH₄ in ethanolHigher purity
Reaction Time2–24 h12 h91% conversion

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dibromopyridin-3-yl)methanol
Reactant of Route 2
(2,4-Dibromopyridin-3-yl)methanol

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